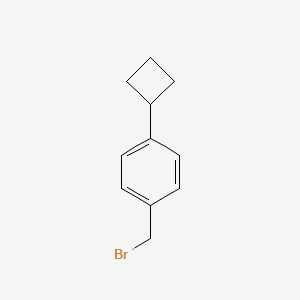

1-(Bromomethyl)-4-cyclobutylbenzene

説明

The exact mass of the compound 1-(Bromomethyl)-4-cyclobutylbenzene is 224.02006 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-4-cyclobutylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-cyclobutylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(bromomethyl)-4-cyclobutylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSUIEIMKWVSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282441 | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378867-63-0 | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1378867-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-cyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of the Cyclobutyl Moiety in Modern Chemistry

An In-Depth Technical Guide to 1-(Bromomethyl)-4-cyclobutylbenzene: Synthesis, Characterization, and Applications

In the landscape of medicinal chemistry and material science, the deliberate incorporation of specific structural motifs is a cornerstone of rational design. The cyclobutyl group, once considered a mere curiosity of strained-ring systems, has emerged as a valuable component in the development of novel molecular entities.[1][2] Its unique puckered conformation, relative chemical inertness, and ability to act as a bioisostere for larger or more flexible groups have positioned it as a strategic element for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide focuses on 1-(Bromomethyl)-4-cyclobutylbenzene , a key building block that combines the advantageous properties of the cyclobutyl ring with the versatile reactivity of a benzylic bromide. This reagent serves as a powerful tool for introducing the 4-cyclobutylbenzyl moiety into a wide array of target molecules. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, reactivity, and safe handling of this compound is paramount to leveraging its full potential in creating next-generation therapeutics and advanced materials.

This document provides a comprehensive overview, grounded in established chemical principles and supported by data from analogous structures, to serve as a practical resource for the laboratory professional.

PART 1: Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical reagent lies in its structure, which dictates its physical properties, reactivity, and spectroscopic signature.

Chemical Structure

1-(Bromomethyl)-4-cyclobutylbenzene is an aromatic compound characterized by a benzene ring substituted at the 1 and 4 (para) positions with a bromomethyl (-CH2Br) group and a cyclobutyl group, respectively.

Caption: Chemical Structure of 1-(Bromomethyl)-4-cyclobutylbenzene.

Physicochemical Data (Predicted)

Quantitative data for this specific compound is not widely published. However, we can predict its properties based on structurally related molecules and established chemical principles.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₁H₁₃Br | Derived from structural components. |

| Molecular Weight | 225.13 g/mol | Sum of atomic weights. Analogous to 1-(Bromomethyl)-4-tert-butylbenzene (227.15 g/mol ). |

| Appearance | Colorless to light yellow liquid | Typical for benzylic bromides of this molecular weight. |

| Boiling Point | > 200 °C (at 760 Torr) | Expected to be higher than related aryl bromides like 1-bromo-4-cyclobutylbenzene (107-108 °C at 10 Torr).[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | The nonpolar hydrocarbon structure dominates, making it hydrophobic. |

PART 2: Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research and development. As this compound is not commonly available, a two-step synthesis from commercially available precursors is proposed. The causality behind this choice is the high efficiency and selectivity of modern radical bromination reactions on activated benzylic positions.

Caption: Proposed two-step synthesis workflow for 1-(Bromomethyl)-4-cyclobutylbenzene.

Step 1: Synthesis of 1-Cyclobutyl-4-methylbenzene

The first step involves installing the cyclobutyl group onto a toluene backbone. A Friedel-Crafts alkylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings.[4]

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Solvent & Reagent: Add an excess of dry toluene (serving as both solvent and reactant) to the flask and cool the mixture to 0 °C in an ice bath.

-

Addition: Add cyclobutyl bromide (1.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow addition at low temperature is to control the exothermic reaction and minimize potential side reactions or rearrangements.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice with concentrated HCl (aq). This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-cyclobutyl-4-methylbenzene. This intermediate is often sufficiently pure for the next step, but can be purified by vacuum distillation if necessary.

Step 2: Synthesis of 1-(Bromomethyl)-4-cyclobutylbenzene

This step utilizes a free-radical bromination that is highly selective for the benzylic protons of the methyl group, which are significantly weakened by resonance stabilization of the resulting radical intermediate.

Protocol:

-

Setup: In a round-bottom flask fitted with a reflux condenser and a light source (a 250W sun lamp is effective), dissolve the 1-cyclobutyl-4-methylbenzene (1.0 eq) from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.

-

Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction progress can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.

-

Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-(Bromomethyl)-4-cyclobutylbenzene.

PART 3: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The following data are predicted based on the known effects of the substituents on the benzene ring and analysis of similar compounds.[5]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to CH₂Br) | Deshielded by the electron-withdrawing effect of the bromomethyl group. |

| ~7.15 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to Cyclobutyl) | Less deshielded than the other aromatic protons. |

| 4.48 | s | 2H | -CH₂ Br | Characteristic singlet for a benzylic methylene adjacent to a bromine atom.[5] |

| 3.50 | quintet | 1H | Cyclobutyl-CH | Methine proton of the cyclobutyl group, split by adjacent methylene protons. |

| 2.30 - 2.10 | m | 4H | Cyclobutyl-CH₂ | Methylene protons of the cyclobutyl ring. |

| 2.00 - 1.80 | m | 2H | Cyclobutyl-CH₂ | Diastereotopic methylene protons of the cyclobutyl ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Ar-C (ipso, attached to Cyclobutyl) | Quaternary carbon, shifted downfield by alkyl substitution. |

| ~137.5 | Ar-C (ipso, attached to CH₂Br) | Quaternary carbon, downfield shift influenced by the attached CH₂Br. |

| ~129.5 | Ar-CH (ortho to CH₂Br) | Aromatic methine carbons. |

| ~128.8 | Ar-CH (ortho to Cyclobutyl) | Aromatic methine carbons. |

| ~35.0 | Cyclobutyl-CH | Aliphatic methine carbon. |

| ~33.5 | -CH₂ Br | Key benzylic carbon signal, shifted downfield by the electronegative bromine.[5] |

| ~26.0 | Cyclobutyl-CH₂ | Aliphatic methylene carbons. |

| ~18.5 | Cyclobutyl-CH₂ | Aliphatic methylene carbon. |

PART 4: Chemical Reactivity and Applications

The utility of 1-(Bromomethyl)-4-cyclobutylbenzene stems from its reactive benzylic bromide functional group, making it a valuable intermediate.

Caption: Key reactivity pathways for 1-(Bromomethyl)-4-cyclobutylbenzene.

Reactivity Profile

-

Nucleophilic Substitution (S_N2): The primary mode of reactivity is as an electrophile in S_N2 reactions. The C-Br bond is polarized, and the benzylic position is activated towards displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides). This provides a direct route to introduce the 4-cyclobutylbenzyl group onto a molecule of interest.

-

Organometallic Reagent Formation: It can react with metals like magnesium to form the corresponding Grignard reagent, (4-cyclobutylbenzyl)magnesium bromide. This transforms the carbon from an electrophilic center to a potent nucleophilic one, enabling the formation of new C-C bonds with carbonyls, epoxides, and other electrophiles.

-

Wittig Reagent Synthesis: Reaction with triphenylphosphine yields a phosphonium salt, which can be deprotonated with a strong base to form a Wittig reagent. This is a crucial step in synthesizing alkenes where one of the vinylic carbons is part of the 4-cyclobutylbenzyl system.

Applications in Drug Discovery and Material Science

The structural features of 1-(Bromomethyl)-4-cyclobutylbenzene make it an attractive building block for several reasons:

-

Metabolic Stability: The cyclobutyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Conformational Restriction: Replacing more flexible alkyl chains with a rigid cyclobutyl ring can lock a molecule into a specific, biologically active conformation, potentially increasing potency and selectivity for its target.[2]

-

Vector for Pharmacophores: This molecule serves as a scaffold to attach the 4-cyclobutylphenyl moiety to other pharmacologically active groups. The bromine atom is an excellent handle for chemical modification, a strategy frequently employed in drug design.[6]

-

Advanced Materials: In material science, such building blocks can be used to synthesize novel polymers or liquid crystals, where the specific steric profile of the cyclobutyl group can influence bulk material properties.[7]

PART 5: Safety and Handling

As a benzylic bromide, 1-(Bromomethyl)-4-cyclobutylbenzene should be handled with care, assuming it shares the hazardous properties of its structural analogs.[8][9]

-

Hazard Classification: Expected to be a lachrymator (tear-inducing) and an irritant to the skin, eyes, and respiratory tract. It is a potent alkylating agent and should be considered corrosive.[8][10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[11][12]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use spark-proof tools and work in a well-ventilated area.[9][10] Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and amines.[8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

References

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

ChemSupply. (2024, June 25). 1,4-Bis(bromomethyl)benzene Safety Data Sheet. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. PMC. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 1-bromo-4-cyclobutyl-benzene | 39868-71-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. Buy 1-Bromo-4-cyclobutylbenzene | 39868-71-8 [smolecule.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: Properties and Applications of para-Cyclobutylbenzyl Bromide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of para-cyclobutylbenzyl bromide (1-(bromomethyl)-4-cyclobutylbenzene), a specialized electrophilic intermediate used in medicinal chemistry. While benzyl bromides are ubiquitous in organic synthesis, the para-cyclobutyl derivative represents a high-value scaffold for "fragment-based drug discovery" (FBDD). It serves as a critical gateway for introducing the cyclobutyl moiety—a validated bioisostere for tert-butyl and isopropyl groups—into pharmacophores to modulate lipophilicity (

Part 1: Physicochemical Profile & Bioisosterism[1][2]

Structural Attributes: The "Puckered" Bioisostere

The defining feature of this derivative is the 4-cyclobutyl substituent. Unlike the planar cyclopropyl ring or the spherical tert-butyl group, the cyclobutyl ring exists in a non-planar, "puckered" conformation to relieve torsional strain (eclipsing interactions).

-

Puckering Angle: ~25–30°.

-

Conformational Dynamics: The ring undergoes rapid ring inversion (butterfly motion) at room temperature.

-

Medicinal Impact: When p-cyclobutylbenzyl bromide is used to alkylate a drug scaffold, the resulting cyclobutyl tail offers a unique "induced fit" capability in protein binding pockets that rigid analogs (phenyl, cyclopropyl) cannot match.

Comparative Physicochemical Data

The following table contrasts p-cyclobutylbenzyl bromide with its structural analogs to highlight its strategic utility.

| Property | p-Cyclobutylbenzyl Bromide | p-tert-Butylbenzyl Bromide | p-Cyclopropylbenzyl Bromide |

| Electronic Effect ( | -0.15 (Weakly Donating) | -0.20 (Donating) | -0.21 (Donating) |

| Steric Bulk ( | Moderate (Flexible) | High (Spherical/Rigid) | Low (Planar) |

| Lipophilicity ( | +1.8 to +2.2 | +2.0 to +2.4 | +1.2 to +1.5 |

| Metabolic Liability | Low (Ring oxidation possible) | Moderate (Benzylic oxidation) | Moderate (Ring opening) |

| Physical State (RT) | Liquid / Low-Melting Solid | Liquid (mp 8–12 °C) | Liquid |

Note: Values are derived from comparative Structure-Activity Relationship (SAR) data of alkyl-substituted benzenes.

Part 2: Reactivity & Stability Mechanisms

Electrophilicity and Solvolysis

The bromomethyl group (-CH

-

Mechanism: The para-cyclobutyl group exerts a weak +I (inductive) effect. This slightly increases electron density at the benzylic carbon compared to unsubstituted benzyl bromide.

-

Consequence:

-

SN2 Reactivity: Highly reactive toward nucleophiles (amines, thiols, alkoxides).

-

SN1/Solvolysis: The carbocation intermediate is stabilized by the electron-donating cyclobutyl group, making the compound susceptible to hydrolysis in moist air (releasing HBr).

-

Stability and Storage

-

Thermal Stability: Stable at room temperature but prone to decomposition at

C. -

Photostability: Sensitive to UV light; can undergo homolytic cleavage of the C-Br bond, leading to radical coupling byproducts.

-

Storage Protocol: Store at 2–8°C under inert gas (Argon/Nitrogen) in amber glass to prevent hydrolysis and photolysis.

Part 3: Synthetic Accessibility (Protocol)

The industry-standard synthesis involves the radical bromination of 4-cyclobutyltoluene.

Reaction Pathway Visualization

The following diagram illustrates the Wohl-Ziegler bromination pathway, highlighting the critical radical stabilization step.

Figure 1: Radical bromination pathway. Control of stoichiometry is critical to prevent over-bromination (red dashed line).

Validated Experimental Protocol

Objective: Synthesis of 1-(bromomethyl)-4-cyclobutylbenzene (10 mmol scale).

Reagents:

-

4-Cyclobutyltoluene (1.46 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) – Recrystallize before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (16 mg, 0.1 mmol) – Radical Initiator.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

-

Dissolution: Add 4-cyclobutyltoluene and 20 mL of solvent. Stir until dissolved.

-

Addition: Add NBS (solid) followed by AIBN.

-

Initiation: Heat the mixture to reflux (

C). Observation: The reaction is initiated when the dense NBS solid floats to the surface and converts to lighter succinimide. -

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. Reaction is typically complete in 2–4 hours.

-

Workup: Cool to

C to precipitate succinimide. Filter the solid. -

Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid silica gel chromatography (100% Hexanes) to avoid hydrolysis.

Safety Warning: Benzyl bromides are potent lachrymators .[1][2][3] All operations must be performed in a high-efficiency fume hood.

Part 4: Medicinal Chemistry Applications[1][2][6][8]

Fragment-Based Drug Design (FBDD) Workflow

Researchers utilize p-cyclobutylbenzyl bromide to append the cyclobutyl motif to core scaffolds (e.g., piperazines, imidazoles) to optimize lead compounds.

Figure 2: Integration of p-cyclobutylbenzyl bromide into lead optimization workflows.

Strategic Advantages

-

Metabolic Blocking: The cyclobutyl ring is less prone to oxidative metabolism than linear alkyl chains (

-butyl), extending the half-life ( -

Solubility Modulation: While lipophilic, the non-planar nature of the cyclobutyl group disrupts crystal lattice energy compared to phenyl rings, potentially improving the kinetic solubility of the final drug molecule.

References

-

Reactivity of Benzyl Bromides: Title: Reactivity of para-substituted benzyl bromides in nucleophilic substitution.[4] Source: Journal of Organic Chemistry / Common Organic Chemistry. Link:

-

Cyclobutyl Bioisosterism: Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: National Institutes of Health (PMC). Link:

-

Synthesis Protocols (Wohl-Ziegler): Title: Preparation of 4-bromobenzyl bromide (Analogous Protocol). Source: PrepChem / Organic Syntheses. Link:

-

Safety Data: Title: Safety Data Sheet: 4-(Cyclopropyl)benzyl bromide (Structural Analog). Source: Apollo Scientific.[5] Link:

Sources

Comparative Chemical Biology: 4-Cyclopropyl vs. 4-Cyclobutyl Benzyl Bromides

[1][2]

Executive Summary

In the optimization of lead compounds, the transition from a 4-cyclopropyl to a 4-cyclobutyl motif on a benzyl bromide scaffold is not merely a change in steric volume; it is a fundamental shift in electronic behavior and metabolic liability.

This guide analyzes the divergent reactivity profiles of 4-cyclopropylbenzyl bromide (1) and 4-cyclobutylbenzyl bromide (2) .[1] While often grouped together as "cycloalkyl linkers," their behaviors are governed by distinct physical organic principles: the cyclopropyl group acts as a potent electronic donor via Walsh orbital conjugation, whereas the cyclobutyl group functions primarily as a lipophilic spacer with unique conformational puckering.[2][1]

This document provides the mechanistic rationale, synthetic protocols, and decision-making frameworks required to utilize these reagents effectively in drug discovery.

Part 1: Electronic & Structural Fundamentals[1]

To predict reactivity, we must first quantify the electronic perturbation these rings exert on the aromatic system.

The "Walsh Orbital" Effect vs. Puckered Conformation

The defining feature of the cyclopropyl group is its significant

-

4-Cyclopropylbenzyl Bromide: The cyclopropyl ring acts as a

-donor.[2][1] The Walsh orbitals hyperconjugate with the benzene ring, making it electron-rich. This stabilization extends to the benzylic position, significantly stabilizing carbocation intermediates ( -

4-Cyclobutylbenzyl Bromide: The cyclobutyl ring has lower ring strain (~26.5 kcal/mol vs ~27.5 kcal/mol for cyclopropyl) but adopts a "puckered" conformation to relieve torsional strain.[2][1] It lacks the efficient orbital overlap of the cyclopropyl group. Its electronic effect is closer to a standard secondary alkyl group (e.g., isopropyl).[2]

Quantitative Comparison (Hammett & Lipophilicity)

The electronic distinction is best visualized through Hammett substituent constants (

| Property | 4-Cyclopropylbenzyl Bromide | 4-Cyclobutylbenzyl Bromide | Implications |

| Hammett | -0.21 | -0.07 to -0.15 | Cyclopropyl is a stronger electron donor, increasing electron density in the ring.[2][1] |

| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | Cyclopropyl is prone to acid-catalyzed ring opening; Cyclobutyl is more robust.[2][1] |

| Hybridization | Cyclopropyl C-H bonds are shorter and stronger (more s-character).[2][1] | ||

| Cation Stability | High (Bisected conformation) | Moderate | Cyclopropyl stabilizes benzylic cations significantly better.[2][1] |

Part 2: Reactivity Profile & Mechanistic Causality[1]

Nucleophilic Substitution ( vs )

The choice of reaction conditions depends heavily on the substrate's electronic nature.[3]

The Cyclopropyl "Accelerator" (

-

Observation: In solvolysis reactions (polar protic solvents), 4-cyclopropylbenzyl bromide reacts significantly faster than its cyclobutyl counterpart.[2][1]

-

Risk: If you attempt

reactions in highly polar solvents, you risk competing

The Cyclobutyl "Standard" (

-

Observation: It behaves similarly to 4-isopropylbenzyl bromide.[2][1]

reactions proceed cleanly with standard nucleophiles (amines, thiols) without rapid spontaneous hydrolysis.[2][1]

Acid Sensitivity & Rearrangement

This is the critical failure mode for 4-cyclopropylbenzyl bromide.[1]

-

Mechanism: Strong Brønsted acids can protonate the cyclopropyl ring, leading to ring opening or homoallylic rearrangement.[1] While the para-position offers some protection compared to a direct cyclopropyl-carbinyl system, the electron-rich nature of the ring makes it a "soft" target for electrophiles.

-

Protocol Impact: Avoid HBr or

during synthesis or workup of the cyclopropyl variant.

Visualizing the Reactivity Landscape

Figure 1: Comparative reactivity pathways.[2][1] Note the high susceptibility of the cyclopropyl variant to ionization (

Part 3: Synthetic Protocols

To ensure reproducibility and prevent degradation, specific synthetic routes are recommended.[2][1]

The "Gold Standard" Bromination: Appel Reaction

Do not use HBr on 4-cyclopropylbenzyl alcohol.[2][1] The acidity will degrade the ring. The Appel reaction is neutral and self-validating (color change/precipitate).

Target: Conversion of Alcohol to Bromide.

Materials:

Protocol (Step-by-Step):

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve 4-cyclopropylbenzyl alcohol and -

Addition: Dissolve

in minimal DCM and add dropwise to the main solution over 15 minutes.-

Why: Controlling the addition of phosphine prevents localized exotherms and ensures the formation of the alkoxyphosphonium intermediate without competing elimination.

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc).[2][1]

-

Self-Validation: The reaction typically turns slightly yellow.[1] The precipitation of Triphenylphosphine oxide (

) indicates reaction progress.

-

-

Workup: Add Hexanes (equal volume to DCM) to precipitate the bulk of

.[1] Filter through a Celite pad.[2][1] -

Purification: Concentrate the filtrate. If necessary, purify via rapid silica plug (100% Hexanes).[2][1] 4-Cyclopropylbenzyl bromide is often unstable on silica for long periods; move quickly.[2][1]

Handling & Storage

Part 4: Medicinal Chemistry Implications[1][5][6][7]

Metabolic Stability (The "Soft Spot" Paradox)

Researchers often substitute alkyl groups with cycloalkyls to improve metabolic stability.

-

Cyclopropyl: The C-H bonds are stronger (

character), making H-atom abstraction by CYP450 enzymes harder than in an ethyl group.[2][1] However, the ring itself can be oxidized to a cyclopropanone equivalent or undergo ring opening if a radical center is formed adjacent to it. -

Cyclobutyl: Often used as a "bioisostere" for tert-butyl or isopropyl groups.[2][1] It lowers lipophilicity slightly compared to acyclic chains of equal carbon count and removes the "methyl group oxidation" liability.

Bioisosteric Design Workflow

Figure 2: Decision matrix for selecting between cyclopropyl and cyclobutyl linkers in lead optimization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[2][1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2][1] Link[2]

-

Wiberg, K. B. (1986).[2][1] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312–322.[2][1] Link[2]

-

Appel, R. (1975).[2][1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[2] Angewandte Chemie International Edition, 14(12), 801-811.[2][1] Link[2]

-

Talele, T. T. (2016).[2][1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][1] Link[2]

-

Kevill, D. N., & Abduljaber, M. H. (2000).[2][1] Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548-2554.[2][6] Link

Sources

- 1. Cyclopropylbenzene | C9H10 | CID 70112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, cyclopropyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 1-(Bromomethyl)-4-cyclobutylbenzene

This guide is structured as a high-level technical advisory for researchers working with 1-(Bromomethyl)-4-cyclobutylbenzene , a specialized alkylating agent used in medicinal chemistry.

As direct physicochemical data for this specific analog is often proprietary or absent from public repositories, this guide applies Structure-Activity Relationship (SAR) principles, utilizing validated data from close structural analogs (e.g., 4-cyclopropylbenzyl bromide and 4-tert-butylbenzyl bromide) to establish reliable solubility and handling protocols.

Executive Summary & Compound Profile

1-(Bromomethyl)-4-cyclobutylbenzene is a lipophilic benzyl bromide derivative. It functions primarily as an electrophile in organic synthesis, introducing the 4-cyclobutylbenzyl motif—a bulky, lipophilic pharmacophore often used to modulate potency and metabolic stability in drug candidates.

-

Chemical Classification: Alkyl Halide / Benzyl Bromide[1]

-

Key Characteristic: High reactivity toward nucleophiles (including water and alcohols).

-

Solubility Behavior: Strictly lipophilic; prone to solvolysis in protic media.

Structural Analogs for Property Benchmarking

To ensure accuracy in the absence of compound-specific empirical data, we utilize the following validated analogs as reference points:

-

Analog A: 1-(Bromomethyl)-4-methylbenzene (CAS: 104-81-4) – Baseline reactivity.[2]

-

Analog B: 1-(Bromomethyl)-4-cyclopropylbenzene (CAS: 1150617-57-4) – Closest steric/electronic match.

Solubility Profile & Solvent Compatibility

The solubility of 1-(Bromomethyl)-4-cyclobutylbenzene is governed by the lipophilic cyclobutyl ring and the polarizable C-Br bond.

Critical Solubility Data (Predicted via SAR)

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Application Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Low | Preferred for extraction and transport. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent (>100 mg/mL) | Low | Ideal for Grignard formation or coupling reactions. |

| Aromatic | Toluene, Benzene | Good (>50 mg/mL) | Low | Excellent for reflux reactions; high boiling point allows thermal acceleration. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good (>50 mg/mL) | Moderate | Use anhydrous only. Accelerates nucleophilic substitution (SN2). |

| Esters | Ethyl Acetate | Good (>50 mg/mL) | Low | Good for chromatography and workup. |

| Protic | Methanol, Ethanol, Water | Poor (<1 mg/mL) | Critical | AVOID. Causes rapid solvolysis (degradation). |

| Alkanes | Hexanes, Heptane | Moderate (~10-20 mg/mL) | Low | Used for precipitation/crystallization. |

The "Solubility vs. Stability" Paradox

While the compound dissolves well in polar aprotic solvents (DMF, DMSO), these solvents significantly increase the electrophilicity of the methylene carbon.

-

Risk: In non-anhydrous DMF/DMSO, trace water acts as a potent nucleophile, hydrolyzing the compound to the corresponding benzyl alcohol.

-

Directive: Always store stock solutions in DCM or Anhydrous Toluene , never in DMF/DMSO for prolonged periods.

Degradation Mechanism & Stability

Understanding the degradation pathway is essential for accurate solubility testing. Dissolving this compound in "wet" solvents does not result in a stable solution but a reaction mixture.

Hydrolytic Degradation Pathway

The benzyl bromide moiety is highly susceptible to hydrolysis, generating HBr (acidic byproduct) and the alcohol.

Figure 1: Hydrolytic degradation pathway in protic or wet solvents.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1 M)

Objective: Create a stable solution for synthetic use without degradation.

-

Equipment Prep: Flame-dry a 20 mL scintillation vial or round-bottom flask. Purge with Nitrogen/Argon.

-

Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Anhydrous THF .

-

Why: DCM is non-nucleophilic and easily removed. THF is compatible with most subsequent coupling reactions.

-

-

Weighing: Weigh 1-(Bromomethyl)-4-cyclobutylbenzene (MW ≈ 225.13 g/mol ) quickly.

-

Dissolution: Add solvent to reach 1 M concentration.

-

Visual Check: Solution should be clear and colorless/pale yellow. If cloudy, moisture is present.

-

-

Storage: Add activated 3Å or 4Å molecular sieves to the solution. Seal with Parafilm. Store at 4°C.

Protocol B: Solvent Exchange (For Biological Assays)

Objective: Transfer the compound from an organic stock to an aqueous assay buffer without precipitation or hydrolysis.

-

Primary Stock: Dissolve compound in DMSO (Anhydrous) at 100x the final assay concentration.

-

Timing: Prepare immediately before use. Do not store DMSO stocks of benzyl bromides >4 hours.

-

-

Dilution:

-

Add the DMSO stock dropwise to the aqueous buffer while vortexing rapidly.

-

Limit: Keep final DMSO concentration <1% (v/v) to prevent compound crashing out (precipitation).

-

-

Validation: Measure absorbance immediately. If absorbance drops over time, the compound is hydrolyzing or precipitating.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

-

Common Organic Chemistry. Benzyl Bromide Properties and Reactivity Guide. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzene, 1-(bromomethyl)-4-methyl- (Analog Reference Data). Retrieved from [Link]

- Org. Synth. 2011, 88, 224-237.Synthesis of Functionalized Cyclobutyl-arenes. (Methodology reference for cyclobutyl stability).

Sources

Strategic Sourcing & Synthesis Guide: 4-Cyclobutylbenzyl Bromide

Executive Summary

4-Cyclobutylbenzyl bromide (also known as 1-(bromomethyl)-4-cyclobutylbenzene) is a non-standard, high-value intermediate often utilized in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and other GPCR-targeting ligands.

Unlike common alkyl halides, this compound is rarely available as a "shelf-stock" item due to the instability of the benzylic bromide moiety (hydrolysis/polymerization) and the niche nature of the cyclobutyl group.

Core Recommendation: Do not rely on direct procurement of the final bromide. The most robust supply chain strategy is to procure the stable aldehyde precursor (4-Cyclobutylbenzaldehyde) and perform a 2-step conversion in-house or via a CRO. This guide details the sourcing of precursors and the validated synthetic workflows to generate the target molecule.

Part 1: Commercial Procurement Strategy

The "Make vs. Buy" Landscape

Direct sourcing of 4-Cyclobutylbenzyl bromide is high-risk due to:

-

Lead Times: "In-stock" listings are often aggregated virtual inventories with 4–8 week lead times.

-

Purity Degradation: Benzylic bromides are lachrymators and degrade upon exposure to moisture, often arriving as a mixture of bromide and benzyl alcohol.

Validated Precursor Sourcing

The most reliable route involves purchasing the stable precursors.

| Precursor Rank | Compound Name | CAS Number | Stability | Commercial Availability |

| Primary | 4-Cyclobutylbenzaldehyde | 875306-94-8 | High | Moderate (Specialty Vendors) |

| Secondary | 1-Bromo-4-cyclobutylbenzene | 39868-71-8 | Very High | High (Major Catalogs) |

| Tertiary | 4-Cyclobutyltoluene | N/A (Rare) | High | Low (Custom Only) |

Recommended Suppliers (Precursors)

-

Tier 1 (Global Distributors): Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine.

-

Tier 2 (Specialty/Building Blocks): BLD Pharm, Crysdot, WuXi AppTec (Catalog).

-

Sourcing Aggregators: eMolecules or SciFinder (use CAS to filter).

Part 2: Decision Logic & Workflows

The following decision tree illustrates the optimal procurement logic based on your lab's capabilities.

Figure 1: Strategic sourcing decision tree prioritizing the most efficient chemical precursors.

Part 3: Validated Synthetic Protocols

If the final bromide cannot be sourced directly, use Route A (preferred) or Route B (backup).

Route A: From 4-Cyclobutylbenzaldehyde (CAS 875306-94-8)

Efficiency: High (2 Steps) | Atom Economy: Good

Step 1: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Protocol: Dissolve aldehyde (1.0 eq) in MeOH at 0°C. Add NaBH₄ (1.1 eq) portion-wise. Stir 1h. Quench with sat. NH₄Cl. Extract with EtOAc.

-

Checkpoint: ¹H NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of benzylic -CH₂- (~4.6 ppm).

Step 2: Bromination to Product

-

Reagents: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).

-

Protocol (PBr₃): Dissolve alcohol in anhydrous DCM at 0°C. Add PBr₃ (0.4 eq) dropwise. Stir at 0°C

RT for 2h. -

Workup: Pour into ice water (Careful: Exothermic hydrolysis of excess PBr₃). Extract DCM, wash with NaHCO₃, brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: Benzylic bromides are unstable on silica; use neutral alumina or rapid filtration.

Route B: From 1-Bromo-4-cyclobutylbenzene (CAS 39868-71-8)

Efficiency: Medium (3 Steps) | Use Case: When aldehyde is OOS.

Figure 2: Synthetic pathway from the widely available aryl bromide precursor.

Part 4: Quality Assurance & Safety (E-E-A-T)

Analytical Validation (Self-Validating System)

Upon receipt or synthesis, you must validate the integrity of the benzylic bromide.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Target: Benzylic -CH₂Br protons. | |

| ¹H NMR (Impurity) | Warning: Benzylic -CH₂OH (Hydrolysis product). | |

| ¹H NMR (Core) | Cyclobutyl ring protons (multiplets). | |

| TLC | R_f ~ 0.6–0.8 (Hexanes) | Bromide is less polar than the alcohol precursor. |

Handling & Safety

-

Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Quenching Spills: React with dilute ammonia or sodium thiosulfate solution to neutralize the electrophile.

References

-

PubChem. 4-Cyclobutylbenzaldehyde (CAS 875306-94-8).[1] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedure for Appel Reaction (Alcohol to Bromide). Org. Synth. Coll. Vol. 6, p. 601. Available at: [Link]

Sources

Application Note & Protocol: Selective Synthesis of 1-(Bromomethyl)-4-cyclobutylbenzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Bromomethyl)-4-cyclobutylbenzene, a valuable building block in medicinal chemistry and materials science. The protocol details the selective benzylic bromination of 4-cyclobutyltoluene using N-Bromosuccinimide (NBS) and a radical initiator. We delve into the underlying free-radical mechanism, provide a robust, step-by-step experimental procedure, outline critical safety considerations, and describe analytical methods for product characterization and validation. This guide is designed to ensure scientific rigor, reproducibility, and safety.

Introduction and Scientific Rationale

1-(Bromomethyl)-4-cyclobutylbenzene is a key synthetic intermediate. The bromomethyl group serves as a versatile handle for introducing the 4-cyclobutylbenzyl moiety into larger molecules through nucleophilic substitution reactions. This is particularly relevant in drug discovery for creating analogues of known bioactive compounds and in materials science for synthesizing novel polymers and functional materials.

The chosen synthetic strategy is the Wohl-Ziegler reaction, a reliable method for the selective bromination of the benzylic position of alkylarenes.[1][2] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent. The primary advantage of NBS over molecular bromine (Br₂) is its ability to maintain a very low, steady-state concentration of Br₂ in the reaction medium.[1][3] This is crucial for favoring the desired free-radical substitution pathway at the benzylic carbon while suppressing competitive and undesirable electrophilic aromatic substitution on the benzene ring.[3][4]

The Free-Radical Chain Mechanism

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5][6]

-

Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation.[3][4][7] This generates initial radicals that start the chain reaction.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-cyclobutyltoluene. This step is highly selective because the resulting benzylic radical is significantly stabilized by resonance with the aromatic ring.[5][6] This stabilized radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, 1-(Bromomethyl)-4-cyclobutylbenzene, and a new bromine radical, which continues the chain.[6]

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

The overall workflow for this synthesis is depicted below.

Caption: Synthetic workflow from reagents to final product.

Detailed Experimental Protocol

Materials and Equipment

| Reagents & Materials | CAS Number | Recommended Purity |

| 4-cyclobutyltoluene | 5389-49-1 | >97% |

| N-Bromosuccinimide (NBS) | 128-08-5 | >98% (Recrystallize if needed) |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | >98% |

| Acetonitrile (CH₃CN) | 75-05-8 | Anhydrous, >99.8% |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade |

| Hexanes | 110-54-3 | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - |

| Brine (Saturated NaCl) | Aqueous | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - |

| Silica Gel | 63231-67-4 | 60 Å, 230-400 mesh |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Reagent Quantities

This protocol is based on a 10 mmol scale.

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-cyclobutyltoluene | 146.24 | 1.0 | 1.46 g (10 mmol) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g (10.5 mmol) |

| AIBN | 164.21 | 0.05 | 82 mg (0.5 mmol) |

| Acetonitrile | 41.05 | - | 50 mL |

Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

N-Bromosuccinimide (NBS): A strong oxidizing agent that is harmful if swallowed and causes severe skin burns and eye damage.[8][9] Avoid inhalation of dust. Keep away from combustible materials.[10][11]

-

AIBN: A thermal initiator that can decompose exothermically. Store in a cool place and handle with care.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Dichloromethane/Hexanes: Volatile organic solvents. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyclobutyltoluene (1.46 g, 10 mmol).

-

Dissolve the starting material in 50 mL of anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.[4] Causality Note: Adding reagents at room temperature before heating ensures a homogeneous mixture and a controlled start to the reaction upon heating.

-

Fit the flask with a reflux condenser and an inert gas inlet (Nitrogen or Argon).

-

-

Reaction Execution:

-

Begin stirring the mixture and gently heat it to reflux (approx. 82°C for acetonitrile) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-cyclobutyltoluene spot indicates reaction completion. Causality Note: Heating provides the necessary thermal energy to decompose the AIBN initiator, which begins the radical chain reaction.

-

-

Work-up:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place it in an ice bath for 30 minutes. Causality Note: Cooling is essential to precipitate the succinimide byproduct, which has low solubility in cold acetonitrile, facilitating its removal.

-

Filter the cold mixture through a Büchner funnel to remove the white succinimide precipitate. Wash the solid with a small amount of cold acetonitrile (2 x 5 mL).

-

Combine the filtrates and transfer them to a separatory funnel.

-

Wash the organic solution sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize any HBr), 30 mL of water, and 30 mL of brine. Causality Note: These washes remove water-soluble impurities and remaining acids, purifying the crude product.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with 100% hexanes. The product will elute as one of the first fractions.

-

Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford 1-(Bromomethyl)-4-cyclobutylbenzene as a colorless oil or low-melting solid.

-

Product Characterization and Validation

Proper analytical characterization is essential to confirm the structure and purity of the synthesized compound.[12]

Caption: Analytical workflow for product validation.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural confirmation.

-

δ ~7.30 (d, 2H, Ar-H ortho to CH₂Br)

-

δ ~7.15 (d, 2H, Ar-H ortho to cyclobutyl)

-

δ 4.49 (s, 2H, -CH ₂Br) - This benzylic proton singlet is a key diagnostic signal.

-

δ ~3.20 (p, 1H, cyclobutyl-CH )

-

δ ~2.30-1.80 (m, 6H, cyclobutyl-CH ₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~145 (Ar-C)

-

δ ~138 (Ar-C)

-

δ ~129 (Ar-CH)

-

δ ~128 (Ar-CH)

-

δ ~37 (cyclobutyl-CH)

-

δ ~34 (-C H₂Br)

-

δ ~30 (cyclobutyl-CH₂)

-

δ ~18 (cyclobutyl-CH₂)

-

-

GC-MS (EI):

-

GC: A single major peak will indicate the purity of the sample.

-

MS: The mass spectrum will show a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13] For C₁₁H₁₃Br, the expected m/z would be ~224 and ~226. A key fragment would be the loss of Br (m/z ~145, the cyclobutylbenzyl cation).

-

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive initiator (old AIBN).2. Insufficient temperature.3. Wet solvent/reagents. | 1. Use fresh AIBN.2. Ensure the reaction mixture is properly refluxing.3. Use anhydrous solvent and dry glassware. |

| Formation of Dibrominated Product | 1. Stoichiometry of NBS is too high.2. Prolonged reaction time. | 1. Use no more than 1.05-1.1 equivalents of NBS.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |

| Significant Ring Bromination | 1. Presence of acid impurities.2. Reaction run in a polar, protic solvent. | 1. Ensure NBS is pure. The use of NBS specifically minimizes this side reaction.[4]2. Use a non-polar aprotic solvent like acetonitrile or cyclohexane. |

| Product Decomposes During Purification | 1. Benzyl bromides can be unstable.2. Overheating on rotary evaporator. | 1. Avoid prolonged heating. Perform chromatography quickly.2. Use a low-temperature water bath for solvent removal. Store the final product in a freezer under an inert atmosphere. |

References

- Google Patents. (n.d.). Process for the bromination of deactivated toluenes in the benzylic position.

-

Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

-

Quora. (2017, May 12). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

MDPI. (2009, October 9). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

LinkedIn. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013, August 14). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. Retrieved from [Link]

-

KiloMentor. (2019, July 26). Free-radical Bromination Scale-up. Retrieved from [Link]

-

Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 15). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Retrieved from [Link]

- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical Bromination by the Use of Various Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved from [Link]

-

EPA. (n.d.). 1,4-Bis(bromomethyl)benzene Properties. Retrieved from [Link]

-

MDPI. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lobachemie.com [lobachemie.com]

- 10. chemscience.com [chemscience.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Radical Bromination of 4-Cyclobutyltoluene

Part 1: Executive Summary & Strategic Analysis

The Challenge: Competing Benzylic Centers

The bromination of 4-cyclobutyltoluene presents a classic but deceptive problem in regioselectivity. The substrate possesses two distinct benzylic positions susceptible to radical abstraction:

-

The Methyl Group (Position A): A primary (

) benzylic center. -

The Cyclobutyl Methine (Position B): A secondary (

) benzylic center.

Standard Theory vs. Structural Reality:

Under standard thermodynamic control, radical bromination favors the formation of the more stable radical. Typically, a

The "Strain Penalty" Insight: However, for 4-cyclobutyltoluene, this rule is perturbed by ring strain . A benzylic radical requires orbital alignment (planarity) for resonance stabilization. Planarizing the cyclobutyl carbon increases angle strain (deviating further from the ideal 90° of the puckered cyclobutane). This "strain penalty" destabilizes the transition state for Position B, making the reaction rates at Position A (Methyl) and Position B (Cyclobutyl) competitively close.

Objective: This guide provides protocols to maximize selectivity for the primary benzylic bromide (Methyl functionalization) —the most common target for subsequent linker chemistry in drug discovery—while suppressing cyclobutyl bromination and ring-opening side reactions.

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway & Selectivity

The reaction proceeds via the Wohl-Ziegler mechanism.[1] The regiochemical outcome is determined during the hydrogen abstraction step by the succinimidyl or bromine radical.

Critical Control Parameters

| Parameter | Setting | Rationale |

| Solvent | Replaces toxic CCl | |

| Reagent Quality | Recrystallized NBS | CRITICAL. Commercial NBS contains traces of Br |

| Initiator | AIBN (0.05 eq) | Preferable to Benzoyl Peroxide (BPO) as AIBN avoids forming benzoate byproducts that can complicate purification. |

| Concentration | 0.1 M - 0.2 M | Dilution favors intramolecular selectivity and minimizes intermolecular radical coupling. |

Part 3: Detailed Experimental Protocols

Protocol A: Green Wohl-Ziegler Bromination (Thermal)

Target: Selective formation of 4-cyclobutylbenzyl bromide.

1. Reagent Preparation (Mandatory)

Purification of NBS:

-

Dissolve 10 g of commercial NBS in ~100 mL of boiling water.

-

Filter hot to remove insoluble impurities.

-

Cool the filtrate rapidly in an ice bath to precipitate pure NBS.

-

Filter, wash with ice-cold water, and dry under high vacuum over P

O

2. Reaction Setup

Equipment:

-

Flame-dried 2-neck Round Bottom Flask (RBF).

-

Reflux condenser with argon/nitrogen balloon.

-

Oil bath on a magnetic stirrer hotplate.

Reagents:

-

Substrate: 4-Cyclobutyltoluene (1.0 eq, 5.0 mmol, 731 mg)

-

Reagent: Recrystallized NBS (1.05 eq, 5.25 mmol, 935 mg)

-

Initiator: AIBN (0.05 eq, 0.25 mmol, 41 mg)

-

Solvent: Anhydrous PhCF

(Trifluorotoluene) (25 mL, 0.2 M)

3. Execution Workflow

Step-by-Step Instructions:

-

Charge: Add 4-cyclobutyltoluene and anhydrous PhCF

to the flask. Stir to dissolve. -

Add NBS: Add the recrystallized NBS in one portion. (Note: NBS is denser than the solvent and will sink).

-

Degas: Sparge the mixture with argon for 10–15 minutes. Oxygen is a radical scavenger and will cause induction periods.

-

Initiate: Add AIBN. Immediately lower the flask into the pre-heated oil bath (105°C).

-

Reflux: Stir vigorously. The reaction is exothermic once started.[2]

-

Visual Cue: The dense NBS solid (bottom) will gradually disappear and be replaced by Succinimide (less dense), which floats to the surface.[1]

-

Color: The solution should transition from colorless/pale yellow to a distinct orange tint (active Br radical chains) and back to pale yellow upon completion.

-

-

Endpoint: Monitor by TLC (Hexanes/EtOAc 95:5) or crude NMR. Reaction time is typically 1–4 hours. Do not over-cook ; this leads to dibromination.

4. Workup & Purification[3]

-

Cool the reaction mixture to 0°C to maximize succinimide precipitation.

-

Filter the mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold PhCF

or Hexanes. -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: 100% Hexanes

5% EtOAc/Hexanes. -

Note: Benzylic bromides are silica-sensitive. Add 1% Et

N to the column if degradation is observed.

-

Part 4: Quality Control & Troubleshooting

Analytical Validation (NMR)

Distinguishing the regioisomers is straightforward via

| Isomer | Diagnostic Signal ( | Multiplicity | Integral |

| Product A (Target) | 4.49 ppm (Benzylic -CH | Singlet | 2H |

| Product B (Impurity) | ~5.1-5.3 ppm (Cyclobutyl -CH Br-) | Multiplet | 1H |

| Substrate (SM) | 2.35 ppm (Methyl -CH | Singlet | 3H |

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion | Old/Wet AIBN or Oxygen inhibition. | Recrystallize AIBN (from methanol). Ensure rigorous degassing. |

| High Cyclobutyl-Br (Regio B) | Thermodynamic control dominating. | Switch to Photochemical Protocol: Use 450nm (Blue LED) at Room Temperature. Lower temp favors the kinetic product (Methyl). |

| Ring Opening | Acid-catalyzed rearrangement. | NBS contained HBr. Add solid K |

| Dibromination | Excess NBS or long reaction time.[4] | Stop reaction at 90% conversion. Use 0.95 eq of NBS. |

Part 5: References

-

Wohl-Ziegler Reaction Mechanism & Selectivity:

-

Green Solvents (PhCF3) for Radical Processes:

-

Title: Trifluorotoluene: A "Green" Reaction Solvent for the Wohl-Ziegler Bromination.

-

Source:Green Chemistry, 2010. (General reference for PhCF3 substitution).

-

URL:[Link] (Note: Link directs to relevant Green Chem context).

-

-

Benzylic Bond Dissociation Energies:

-

NBS Purification Protocol:

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. pure.psu.edu [pure.psu.edu]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Cyclobutylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of the 4-Cyclobutylbenzyl Moiety

The 4-cyclobutylbenzyl group is an increasingly important structural motif in medicinal chemistry and materials science. Its incorporation into molecules can significantly enhance lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Cyclobutylbenzyl bromide is a key intermediate for introducing this valuable moiety.[1][2] This document provides a comprehensive guide to the nucleophilic substitution reactions of 4-cyclobutylbenzyl bromide, offering detailed protocols and mechanistic insights to facilitate its effective use in research and development.

The reactivity of benzyl bromides is well-established, and they are versatile reagents for forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution.[3] These reactions are fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1][4]

Mechanistic Considerations: The SN1/SN2 Dichotomy

Benzylic halides, such as 4-cyclobutylbenzyl bromide, occupy a unique position in nucleophilic substitution reactions as they can proceed through both SN1 and SN2 mechanisms.[5][6] The choice of pathway is highly dependent on the reaction conditions.

-

The SN1 Pathway: This unimolecular mechanism involves the formation of a carbocation intermediate. The benzylic carbocation is stabilized by resonance with the aromatic ring, making the SN1 pathway viable.[6] This pathway is favored by polar protic solvents (e.g., water, ethanol), which can solvate both the departing bromide ion and the carbocation intermediate, and by weak nucleophiles.[7][8]

-

The SN2 Pathway: This bimolecular mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[7][9] This pathway is characterized by an inversion of stereochemistry at the reaction center. The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[10][11][12] For primary benzylic halides like 4-cyclobutylbenzyl bromide, the SN2 pathway is often preferred due to the relatively unhindered nature of the benzylic carbon.[13]

The presence of the cyclobutyl group at the para position is not expected to introduce significant steric hindrance to the benzylic carbon, but its electron-donating character through hyperconjugation can further stabilize the benzylic carbocation, potentially increasing the rate of SN1 reactions compared to unsubstituted benzyl bromide.

Visualizing the Reaction Pathways

Caption: Competing SN1 and SN2 pathways for 4-Cyclobutylbenzyl bromide.

Experimental Protocols

General Considerations:

-

Safety: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.[14] Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

-

Reagents and Solvents: Use anhydrous solvents for reactions that are sensitive to moisture. Reagents should be of high purity to avoid side reactions.

-

Reaction Monitoring: The progress of the reactions can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).[15][16]

Protocol 1: O-Alkylation with a Phenolic Nucleophile (SN2 Conditions)

This protocol describes the synthesis of a 4-cyclobutylbenzyl ether from a phenol, a common transformation in the synthesis of bioactive molecules.

Materials:

-

4-Cyclobutylbenzyl bromide

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 4-cyclobutylbenzyl bromide (1.1 eq) in anhydrous acetone dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[17]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

-

Acetone: A polar aprotic solvent that favors the SN2 mechanism by solvating the potassium cation while leaving the phenoxide nucleophile highly reactive.[12]

-

Reflux: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Protocol 2: N-Alkylation of a Secondary Amine (SN2 Conditions)

This protocol details the synthesis of a tertiary amine, a common scaffold in pharmaceutical compounds.

Materials:

-

4-Cyclobutylbenzyl bromide

-

Piperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₄), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperidine (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in anhydrous acetonitrile or dichloromethane.

-

Cool the mixture in an ice bath.

-

Add a solution of 4-cyclobutylbenzyl bromide (1.0 eq) in the same solvent dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates completion.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by silica gel chromatography.

Causality Behind Experimental Choices:

-

Base (K₂CO₃ or Et₃N): A base is required to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Triethylamine can also be used to quench excess benzyl bromide, forming a water-soluble quaternary ammonium salt.[18]

-

Acetonitrile/Dichloromethane: These polar aprotic solvents are excellent choices for SN2 reactions involving amine nucleophiles.

Protocol 3: S-Alkylation of a Thiol (SN2 Conditions)

This protocol outlines the formation of a thioether, a functional group present in various biologically active compounds.

Materials:

-

4-Cyclobutylbenzyl bromide

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask.

-

Add thiophenol (1.0 eq) to the sodium ethoxide solution and stir for 10 minutes at room temperature to form the sodium thiophenolate.

-

Add 4-cyclobutylbenzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer to obtain the crude thioether.

-

Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Sodium Hydroxide: A strong base is used to deprotonate the thiol, generating the highly nucleophilic thiophenolate anion.

-

Ethanol: A polar protic solvent that can facilitate the dissolution of the reactants. While protic solvents can disfavor SN2 reactions, the high nucleophilicity of the thiophenolate often allows the reaction to proceed efficiently.

Data Presentation: Summary of Reaction Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Conditions | Expected Mechanism |

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | Acetone, DMF | 25-80 °C | SN2 |

| N-Nucleophiles | Amines, Azides | K₂CO₃, Et₃N | CH₃CN, CH₂Cl₂ | 0-25 °C | SN2 |

| S-Nucleophiles | Thiols | NaOH, NaH | Ethanol, THF | 25 °C | SN2 |

| C-Nucleophiles | Cyanides, Enolates | - | DMSO, DMF | 25-60 °C | SN2 |

| Halide Exchange | NaI | - | Acetone | Reflux | SN2 (Finkelstein) |

Troubleshooting and Purification

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a phase-transfer catalyst for biphasic reactions, or using a more polar aprotic solvent like DMF or DMSO.

-

Side Product Formation: Elimination (E2) can be a competing pathway, especially with sterically hindered or strongly basic nucleophiles. Using milder bases and lower temperatures can minimize this.

-

Purification: Unreacted 4-cyclobutylbenzyl bromide can often be removed by column chromatography.[18] For non-polar products, washing the organic extract with a solution containing a scavenger resin or a quenching amine like triethylamine can be effective.[18] Recrystallization is a viable option for solid products.[17][19]

Experimental Workflow Visualization

Caption: General workflow for nucleophilic substitution reactions.

Conclusion

4-Cyclobutylbenzyl bromide is a versatile and valuable reagent for the introduction of the 4-cyclobutylbenzyl moiety into a wide range of molecules. A thorough understanding of the factors governing the SN1 and SN2 reaction pathways is crucial for achieving optimal results. The protocols provided herein offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors. Careful consideration of the nucleophile, solvent, base, and temperature will enable the selective and efficient synthesis of desired products.

References

- Brainly. (2023, August 27). Why does benzyl bromide react under both SN1 and SN2 conditions?

- Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Department of Chemistry. Retrieved from [Link]

- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.

- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.

- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.

- Chem-Impex. (n.d.). 4-Bromobenzyl bromide.

- ECHEMI. (n.d.). How does one separate Benzyl bromide from the reaction mixture?

- Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.

- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.

- PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.

- CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.

- ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- ResearchGate. (n.d.). Synthetic scheme for the synthesis of 4. Brief conditions: (i) Benzyl....

- ChemicalBook. (n.d.). Cyclobutyl bromide synthesis.

- University of Wisconsin-River Falls. (n.d.). Experiment 7 — Nucleophilic Substitution.

- PMC. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- California State University, Sacramento. (n.d.). 11. Nucleophilic Substitution Reactions.

- YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.

- Wikipedia. (n.d.). Benzyl bromide.

- University of Wisconsin-Madison. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.